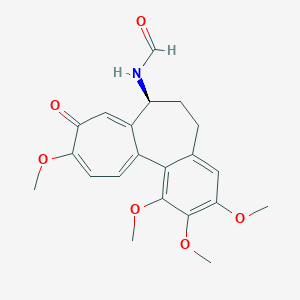

N-deacetyl-N-formylcolchicine

Description

Properties

IUPAC Name |

N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSXDWASQCHADG-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225057 | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-12-3 | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gloriosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Deacetyl-N-formylcolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLORIOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02803H7OJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to N-deacetyl-N-formylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Chemical Properties

N-deacetyl-N-formylcolchicine, also known by its synonym Gloriosine, is a naturally occurring alkaloid and a derivative of colchicine.[1][2][3] It is characterized by the replacement of the acetyl group on the B-ring's amino group with a formyl group. This modification influences its biological activity and physical properties. The compound is of significant interest in medicinal chemistry and pharmacology, particularly for its potential applications in oncology due to its effects on cell division and apoptosis.[1]

The fundamental structure of this compound is built upon a complex tricyclic system. Its chemical formula is C21H23NO6, and it has a molecular weight of approximately 385.41 g/mol .[3][4]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C21H23NO6 | [3][4] |

| Molecular Weight | 385.41 g/mol | [3][4] |

| CAS Number | 7411-12-3 | [2][4] |

| SMILES | O(C)C1=C2C=3C(--INVALID-LINK--CCC2=CC(OC)=C1OC)=CC(=O)C(OC)=CC3 | [5] |

| InChI | InChI=1S/C21H23NO6/c1-25-17-8-6-13-14(10-16(17)24)15(22-11-23)7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13/h6,8-11,15H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | [3] |

| InChIKey | HDSXDWASQCHADG-HNNXBMFYSA-N | [3] |

| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | [5] |

| Appearance | Yellow to Dark Yellow Solid | [3] |

| Purity (typical) | >95% (HPLC) |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound, similar to its parent compound colchicine, is the inhibition of microtubule polymerization.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, motility, and intracellular transport. By binding to tubulin, the protein subunit of microtubules, this compound disrupts the dynamic equilibrium of microtubule assembly and disassembly. This interference with microtubule function leads to mitotic arrest at the G2/M phase of the cell cycle and can subsequently induce apoptosis (programmed cell death).[6]

The disruption of the microtubule network is a well-established strategy in cancer therapy. The ability of this compound to act as a tubulin polymerization inhibitor makes it a compound of interest for the development of novel anticancer agents.[6]

Cytotoxicity Data

This compound has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.

Table 2: Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HTB-26 | Breast Cancer (highly aggressive) | 10 - 50 |

| PC-3 | Pancreatic Cancer | 10 - 50 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 |

| HCT116 | Colorectal Cancer | 22.4 |

Note: The data presented is a summary from available literature and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the N-formylation of N-deacetylcolchicine (also known as colchiceine amine).

Protocol: N-formylation of N-deacetylcolchicine using Formic Acid

-

Reactants:

-

N-deacetylcolchicine (1 equivalent)

-

85% Formic acid (1.2 - 2.0 equivalents)

-

Toluene (as solvent)

-

-

Procedure: a. Dissolve N-deacetylcolchicine in toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. b. Add 85% formic acid to the reaction mixture. c. Heat the mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC). d. Continue refluxing until the starting material (N-deacetylcolchicine) is no longer detectable by TLC. e. After the reaction is complete, allow the mixture to cool to room temperature. f. Remove the toluene under reduced pressure using a rotary evaporator. g. The resulting crude this compound can be purified by column chromatography on silica gel if necessary.[7]

Isolation from Gloriosa superba

This compound can be isolated from the seeds and tubers of Gloriosa superba, a flowering plant. The general procedure involves solvent extraction followed by chromatographic purification.

Protocol: General Alkaloid Extraction from Gloriosa superba

-

Plant Material: Dried and powdered seeds or tubers of Gloriosa superba.

-

Extraction: a. The powdered plant material is subjected to extraction with a suitable solvent. A mixture of water and alcohol (e.g., 50:50 water:ethanol) has been reported to be effective for colchicine and related alkaloids. b. Maceration or Soxhlet extraction can be employed. For larger scale extractions, percolation may be used.

-

Purification: a. The crude extract is concentrated under reduced pressure. b. The concentrated extract is then subjected to a series of liquid-liquid extractions to partition the alkaloids and remove impurities. c. Final purification is typically achieved using column chromatography over silica gel or alumina, eluting with a gradient of solvents of increasing polarity. d. Fractions are collected and analyzed by TLC or HPLC to identify and isolate this compound.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of tubulin into microtubules.

Protocol: In Vitro Tubulin Polymerization Assay

-

Materials:

-

Purified tubulin protein

-

Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine triphosphate)

-

This compound (dissolved in a suitable solvent like DMSO)

-

A spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

-

-

Procedure: a. Prepare a reaction mixture containing tubulin in polymerization buffer on ice. b. Add GTP to the reaction mixture. c. Add different concentrations of this compound or the vehicle control (DMSO) to the reaction wells. d. Initiate polymerization by raising the temperature to 37°C. e. Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin. f. The inhibitory effect of this compound is determined by comparing the rate and extent of polymerization in its presence to the control.[8][9]

Apoptosis Assay by Annexin V Staining

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Protocol: Annexin V-FITC Apoptosis Assay

-

Cell Culture and Treatment: a. Seed the desired cancer cell line in a culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Staining: a. Harvest the cells (including both adherent and floating cells). b. Wash the cells with cold phosphate-buffered saline (PBS). c. Resuspend the cells in Annexin V binding buffer. d. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. e. Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: a. Analyze the stained cells using a flow cytometer. b. The cell population will be differentiated into four quadrants:

- Annexin V- / PI- (Live cells)

- Annexin V+ / PI- (Early apoptotic cells)

- Annexin V+ / PI+ (Late apoptotic/necrotic cells)

- Annexin V- / PI+ (Necrotic cells) c. The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.

Signaling Pathways

While direct studies on the specific effects of this compound on signaling pathways are limited, the known mechanism of its parent compound, colchicine, provides valuable insights. The disruption of microtubule dynamics by colchicine and its derivatives can trigger a cascade of downstream signaling events.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Studies on colchicine have shown that it can activate the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways, which are generally associated with stress responses and apoptosis. The activation of these pathways is a likely consequence of the cellular stress induced by microtubule disruption.

Caption: Postulated MAPK signaling cascade initiated by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation, immunity, and cell survival. Colchicine has been shown to inhibit the activation of the NF-κB pathway. This inhibition is thought to contribute to its anti-inflammatory effects. The disruption of microtubule-dependent cellular processes may interfere with the signaling components required for NF-κB activation.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Deacetyl-N-formyl Colchicine | CymitQuimica [cymitquimica.com]

- 4. N-Deacetyl-N-formyl colchicine | 7411-12-3 | FD20834 [biosynth.com]

- 5. This compound | C21H23NO6 | CID 23890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of microtubule polymerization by the tubulin-colchicine complex: inhibition of spontaneous assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tubulin Binding Site of N-deacetyl-N-formylcolchicine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding of N-deacetyl-N-formylcolchicine to its target site on tubulin. The document details the molecular interactions, mechanism of action, relevant quantitative binding data for analogous compounds, and detailed experimental protocols for studying such interactions.

Introduction: Tubulin and the Colchicine Binding Site

Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. They are assembled from heterodimers of α- and β-tubulin. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, makes them a critical target for anticancer drug development.[1]

Microtubule-targeting agents are broadly classified as stabilizers or destabilizers. The colchicine binding site (CBS) is a major pocket for microtubule-destabilizing agents.[1][2] Located at the interface between the α- and β-tubulin subunits, the CBS is a key target for a structurally diverse group of molecules known as Colchicine Binding Site Inhibitors (CBSIs).[3][4] this compound, a derivative of the natural alkaloid colchicine, is one such inhibitor that exerts its antimitotic effects by interacting with this site.[5]

This compound and its Interaction with the Colchicine Binding Site

This compound is a colchicinoid that, like its parent compound, inhibits microtubule polymerization.[5] The binding of a ligand to the colchicine site physically obstructs the straight conformation required for tubulin dimers to incorporate into a growing microtubule.[1][6]

The seminal work in understanding this interaction came from the X-ray crystal structure of tubulin complexed with a related derivative, N-deacetyl-N-(2-mercaptoacetyl)-colchicine (DAMA-colchicine).[1][6][7] This structural data revealed that the binding pocket is situated at the α-β tubulin interface. The trimethoxyphenyl A-ring of the colchicinoid molecule inserts into a hydrophobic pocket on the β-tubulin subunit, while the C-ring (tropolone ring) establishes interactions with the α-tubulin subunit.[4]

Key amino acid residues involved in the interaction include:

-

β-Tubulin: Cysβ241, Leuβ248, Alaβ250, Leuβ255, Asnβ258, Lysβ352. The trimethoxyphenyl group is oriented near Cysβ241.[2][4]

-

α-Tubulin: Thrα179 and Valα181, which can form hydrogen bonds with the tropolone ring of colchicine.[4]

The binding of a CBSI like this compound to β-tubulin induces a conformational change, resulting in a curved tubulin dimer. This curvature leads to a steric clash that prevents the head-to-tail association of tubulin dimers, thereby inhibiting microtubule assembly.[1][6] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[1][3]

Quantitative Binding Data

| Compound | Ligand Type | Parameter | Value | Tubulin Source |

| Colchicine | CBSI | Kd | 1.4 µM | Biotin-labeled Tubulin |

| Colchicine | CBSI | KD | 0.74 µM | Bovine Brain Tubulin |

| Podophyllotoxin | CBSI | Kd | ~0.5 µM | Rat Brain Tubulin |

| Combretastatin A4 | CBSI | Kd | 0.13 µM | Bovine Brain Tubulin |

| Nocodazole | CBSI | Kd | ~1.0 µM | Bovine Brain Tubulin |

| DAMA-colchicine | CBSI | ΔEbind (calc.) | -64.45 kcal/mol | Human αβIV Tubulin |

| DAMA-colchicine | CBSI | ΔEbind (calc.) | -56.74 kcal/mol | Human αβII Tubulin |

Table 1: Summary of binding affinities for Colchicine and other Colchicine Binding Site Inhibitors (CBSIs). Kd/KD: Dissociation Constant. ΔEbind (calc.): Calculated binding free energy from molecular dynamics simulations.[3][7][8][9]

Visualizations

Signaling and Logical Pathways

Caption: Mechanism of action from tubulin binding to apoptosis.

Experimental Workflows

Caption: Experimental workflow for a competitive binding assay.

Key Experimental Protocols

Protocol: Competitive Colchicine Binding Assay

This protocol is adapted from scintillation proximity and fluorescence-based assays used to determine the binding affinity of a test compound to the colchicine site.[5][7]

Objective: To determine the inhibition constant (Ki) of this compound by measuring its ability to compete with a known labeled ligand for the colchicine binding site on tubulin.

Materials:

-

Purified tubulin protein (>99% pure)

-

This compound (test compound)

-

[3H]colchicine (radiolabeled probe) or MTC (2-methoxy-5-(2,3,4-trimethoxyphenyl)-2,4,6-cycloheptatrien-1-one, fluorescent probe)

-

Unlabeled colchicine (for positive control and non-specific binding)

-

Assay Buffer: 10 mM phosphate buffer, pH 7.0, 1 mM EDTA, 1.5 mM MgCl2, 0.1 mM GTP.

-

96-well microplates

-

For radiolabel assay: Glass fiber filters, cell harvester, scintillation fluid, and a scintillation counter.

-

For fluorescence assay: A fluorescence plate reader.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of tubulin (e.g., 10 µM) in Assay Buffer. Keep on ice.

-

Prepare serial dilutions of this compound in Assay Buffer. The concentration range should typically span from 10 nM to 100 µM.

-

Prepare a solution of [3H]colchicine at a concentration near its Kd (e.g., 1-2 µM) in Assay Buffer.

-

For determining non-specific binding, prepare a high concentration solution of unlabeled colchicine (e.g., 1 mM).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add tubulin solution, Assay Buffer, and [3H]colchicine.

-

Non-specific Binding: Add tubulin solution, excess unlabeled colchicine, and [3H]colchicine.

-

Test Compound: Add tubulin solution, a specific concentration of this compound, and [3H]colchicine.

-

The final volume in each well should be constant (e.g., 100 µL). The final tubulin concentration is typically 0.5-1.0 µg per well.[7]

-

-

Incubation:

-

Incubate the plate at 37°C for 60-90 minutes to allow the binding reaction to reach equilibrium. Colchicine binding is known to be time and temperature-dependent.[7]

-

-

Separation of Bound and Free Ligand (for Radiolabel Assay):

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The protein (and bound ligand) will be retained on the filter.

-

Wash the filters quickly with ice-cold Assay Buffer to remove unbound [3H]colchicine.

-

Dry the filters, place them in scintillation vials with scintillation fluid.

-

-

Quantification:

-

Measure the radioactivity in each vial using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound [3H]colchicine.

-

For a fluorescence-based assay, measure the fluorescence intensity directly in the 96-well plate using a plate reader with appropriate excitation/emission wavelengths for the MTC probe.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total and test compound CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the labeled ligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

-

Protocol: Tubulin Polymerization Inhibition Assay

Objective: To measure the concentration of this compound required to inhibit tubulin polymerization by 50% (IC50).

Materials:

-

Tubulin polymerization assay kit (containing tubulin protein, GTP, and a general tubulin buffer).

-

This compound

-

Paclitaxel (positive control for polymerization)

-

Colchicine (positive control for inhibition)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

Methodology:

-

Preparation:

-

Pre-warm the plate reader to 37°C.

-

Reconstitute tubulin protein on ice with buffer plus GTP as per the manufacturer's instructions to a final concentration of approximately 3-4 mg/mL.

-

Prepare serial dilutions of this compound and control compounds in buffer.

-

-

Assay Setup:

-

Pipette the diluted compounds into the wells of the 96-well plate.

-

Add the tubulin solution to each well to initiate the reaction. The final volume should be consistent (e.g., 50 µL). Include wells with buffer only (baseline), tubulin only (no inhibition), and positive controls.

-

-

Measurement:

-

Immediately place the plate in the pre-warmed plate reader.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the extent of microtubule polymerization.

-

-

Data Analysis:

-

For each concentration, determine the maximum rate of polymerization (Vmax) from the linear portion of the absorbance vs. time curve.

-

Plot the percentage of polymerization inhibition (relative to the "tubulin only" control) against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

Conclusion

This compound is a potent antimitotic agent that functions by binding to the colchicine site at the α-β tubulin interface. This interaction induces a conformational change in the tubulin dimer, preventing its incorporation into microtubules and leading to the disruption of the microtubule network. This ultimately results in cell cycle arrest and apoptosis. While direct quantitative binding data for this specific compound is sparse, analysis of related colchicinoids demonstrates that inhibitors of this class bind with affinities typically in the micromolar to nanomolar range. The experimental protocols provided herein offer robust methods for characterizing the binding affinity and functional inhibitory activity of this compound and other novel CBSIs, which are crucial for the ongoing development of effective cancer therapeutics.

References

- 1. Frontiers | Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles [frontiersin.org]

- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Origin of Differential Binding Affinities of Human Tubulin Isotypes αβII, αβIII and αβIV for DAMA-Colchicine Using Homology Modelling, Molecular Docking and Molecular Dynamics Simulations | PLOS One [journals.plos.org]

- 4. mdpi.com [mdpi.com]

- 5. N-alkylisatin-based microtubule destabilizers bind to the colchicine site on tubulin and retain efficacy in drug resistant acute lymphoblastic leukemia cell lines with less in vitro neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of colchicine binding on the reversible dissociation of the tubulin dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Isolation, and Biological Significance of N-deacetyl-N-formylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-N-formylcolchicine, also known as gloriosine or N-formyldemecolcine, is a naturally occurring colchicinoid alkaloid found in plants of the Colchicum and Gloriosa genera. As a derivative of the well-known anti-mitotic agent colchicine, this compound has garnered interest for its potential therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification from natural sources and presents its key physicochemical and spectroscopic data in a structured format. Furthermore, this guide explores its mechanism of action, highlighting its role as a microtubule-targeting agent that induces mitotic arrest and apoptosis, and presents a putative signaling pathway based on current research.

Introduction

This compound is a tropolone alkaloid that shares the characteristic tricyclic ring structure of colchicine. It is a significant constituent of various medicinal plants, including Colchicum speciosum and Gloriosa superba[1][2]. Historically, colchicine has been a cornerstone in the treatment of gout and has been extensively studied for its potent anti-cancer properties, which stem from its ability to inhibit tubulin polymerization and disrupt microtubule dynamics. This compound, as a close structural analogue, is believed to possess similar biological activities and is an important subject of phytochemical and pharmacological research. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

This compound has been identified as a natural product in several plant species. Notably, it has been isolated from the bulbs of Colchicum speciosum and is a predominant metabolite in Gloriosa superba[1][2][3]. Its discovery has been facilitated by advanced chromatographic and spectroscopic techniques that allow for the separation and identification of complex mixtures of plant-derived alkaloids.

Isolation from Natural Sources

The isolation of this compound from plant material involves a multi-step process of extraction and chromatographic purification. The following protocol is based on the successful isolation from Colchicum speciosum bulbs[1].

Experimental Protocol: Isolation of this compound

3.1.1. Plant Material and Extraction

-

Air-dry and powder the bulbs of Colchicum speciosum.

-

Macerate the powdered plant material in methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and perform a liquid-liquid partition with dichloromethane to separate compounds based on polarity.

-

Collect the dichloromethane fraction, which will contain this compound and other alkaloids.

3.1.2. Chromatographic Purification

-

Subject the dichloromethane fraction to column chromatography on a silica gel (70–230 mesh) column.

-

Elute the column with a gradient of increasing polarity, starting with a non-polar solvent system and gradually increasing the polarity. A typical gradient could be ethyl acetate in n-hexane.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions containing the target compound.

-

Further purify the combined fractions using preparative thin-layer chromatography (PTLC) with a suitable solvent system (e.g., CHCl3/MeOH/Formic acid, 90:9.9:0.1) to yield pure this compound[1].

3.1.3. High-Performance Liquid Chromatography (HPLC) Analysis

The purity of the isolated compound can be assessed by High-Performance Liquid Chromatography (HPLC). Commercial standards are available with a purity of >95% as determined by HPLC.

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Detection: UV detection at an appropriate wavelength.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C21H23NO6 | [4] |

| Molecular Weight | 385.41 g/mol | [4] |

| CAS Number | 7411-12-3 | [4] |

| Appearance | Beige Solid | [5] |

| Melting Point | 255-258°C | [5] |

| Solubility | Chloroform, DMSO | [5] |

Spectroscopic Data

The following data is based on the analysis of N-formyldemecolcine isolated from Colchicum speciosum[1].

4.2.1. Mass Spectrometry (MS)

| Ion | m/z |

| [M+H]+ | 386.1598 |

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 8.20 (s, 1H, NCHO) | 182.5 (C-9) |

| 7.48 (d, J = 10.8 Hz, 1H, H-11) | 164.0 (NCHO) |

| 6.85 (d, J = 10.8 Hz, 1H, H-12) | 158.5 (C-10) |

| 6.55 (s, 1H, H-4) | 153.8 (C-3) |

| 4.68 (m, 1H, H-7) | 151.4 (C-1) |

| 3.96 (s, 3H, OMe) | 151.3 (C-2) |

| 3.90 (s, 3H, OMe) | 141.8 (C-12a) |

| 3.65 (s, 3H, OMe) | 135.2 (C-7a) |

| 2.50-2.30 (m, 2H, CH₂) | 134.5 (C-4a) |

| 2.20-2.00 (m, 2H, CH₂) | 128.5 (C-11) |

| 125.8 (C-12) | |

| 107.2 (C-4) | |

| 61.4 (OMe) | |

| 61.3 (OMe) | |

| 56.1 (OMe) | |

| 52.5 (C-7) | |

| 36.5 (CH₂) | |

| 30.0 (CH₂) |

Mechanism of Action and Biological Activity

This compound, as a colchicinoid, primarily exerts its biological effects by interfering with microtubule dynamics.

Inhibition of Tubulin Polymerization

In silico docking studies have shown that gloriosine (this compound) has a strong binding affinity for the colchicine binding site on β-tubulin[3][6][7]. This interaction prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation[3].

Induction of Apoptosis

By causing mitotic arrest, this compound triggers the intrinsic pathway of apoptosis. Studies on gloriosine have demonstrated its ability to induce the formation of apoptotic bodies in cancer cells[8]. While the specific signaling cascade for this compound has not been fully elucidated, it is hypothesized to be similar to that of colchicine, which involves the activation of caspases and modulation of Bcl-2 family proteins[9].

Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway for Apoptosis Induction

Caption: Putative apoptotic signaling pathway of this compound.

Conclusion

This compound is a significant natural product with promising biological activities, particularly as an anti-mitotic agent. This guide has provided a comprehensive overview of its discovery, detailed a robust protocol for its isolation and purification, and presented its key analytical data. The elucidation of its mechanism of action, centered on the inhibition of tubulin polymerization, positions it as a compound of interest for further investigation in cancer research and drug development. Future studies should focus on a more detailed characterization of its downstream signaling pathways to fully understand its therapeutic potential.

References

- 1. phytonexus.org [phytonexus.org]

- 2. Isolation and Structural Characterization of Tropolonic Alkaloids Colchicum speciosum Steven bulbs | Phytonexus [phytonexus.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. docking-experiments-suggest-that-gloriosine-has-microtubule-targeting-properties-similar-to-colchicine - Ask this paper | Bohrium [bohrium.com]

- 7. Docking experiments suggest that gloriosine has microtubule-targeting properties similar to colchicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antiproliferative Activity of N-deacetyl-N-formylcolchicine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-deacetyl-N-formylcolchicine (NDAFC), also known as gloriosine, is a colchicine analogue that has demonstrated significant in vitro antiproliferative activity across a range of human cancer cell lines. As a microtubule-targeting agent, NDAFC binds to the colchicine-binding site on β-tubulin, disrupting microtubule polymerization. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the in vitro antiproliferative effects of NDAFC, including quantitative data, detailed experimental protocols, and visualizations of the associated molecular pathways and experimental workflows.

Introduction

Colchicine, a natural alkaloid derived from Colchicum autumnale and Gloriosa superba, is a well-known mitotic inhibitor that disrupts microtubule formation.[1] However, its clinical application in oncology has been limited by its narrow therapeutic index and significant toxicity. This has spurred the investigation of colchicine derivatives, such as this compound, with the aim of improving the therapeutic window while retaining potent antiproliferative effects. NDAFC has emerged as a promising candidate, exhibiting potent cytotoxic activity against various cancer cell lines at nanomolar concentrations.[1][2] This document details the in vitro assessment of NDAFC's antiproliferative properties.

Quantitative Antiproliferative Data

The in vitro efficacy of this compound (Gloriosine) has been quantified across a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Colchicine is included as a positive control for comparison.

| Cell Line | Cancer Type | IC50 of NDAFC (nM) | IC50 of Colchicine (nM) |

| A549 | Lung | 86.32 | 98.24 |

| H460 | Lung | 79.43 | 86.31 |

| H1299 | Lung | 88.29 | 91.29 |

| HeLa | Cervical | 98.21 | 101.23 |

| SiHa | Cervical | 94.39 | 99.21 |

| C33A | Cervical | 100.28 | 103.45 |

| PC-3 | Prostate | 76.34 | 81.34 |

| DU145 | Prostate | 81.23 | 89.23 |

| LNCaP | Prostate | 89.45 | 94.34 |

| MCF-7 | Breast | 92.43 | 98.12 |

| MDA-MB-231 | Breast | 88.21 | 91.34 |

| T47D | Breast | 91.23 | 96.34 |

| HCT116 | Colon | 78.34 | 83.23 |

| HT-29 | Colon | 83.45 | 88.12 |

| MOLT-4 | Leukemia | 32.61 | 38.23 |

| MCF-10A | Normal Breast | 700.48 | 568.34 |

Data sourced from Goel et al., 2022.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for this compound is the inhibition of microtubule polymerization. By binding to the colchicine-binding site on β-tubulin, NDAFC prevents the assembly of α- and β-tubulin heterodimers into microtubules.[3] This disruption of the microtubule network is critical for several cellular processes, most notably mitosis. The inability to form a functional mitotic spindle leads to an arrest of the cell cycle at the G2/M phase, preventing cell division and ultimately triggering programmed cell death, or apoptosis.[1][3]

References

An In-depth Technical Guide to N-deacetyl-N-formylcolchicine (CAS 7411-12-3)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of N-deacetyl-N-formylcolchicine, a derivative of colchicine, intended for professionals in the fields of scientific research and drug development. It covers the compound's physicochemical properties, biological activity, and detailed experimental protocols.

Compound Identification and Physicochemical Properties

This compound, also known as Gloriosine, is a colchicine alkaloid derivative.[][2] It is recognized as Colchicine EP Impurity A.[] This compound has been isolated from plants such as Gloriosa superba.[][2] Its primary role in research is linked to its activity as a tubulin polymerization inhibitor, a characteristic it shares with its parent compound, colchicine.[3][4]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 7411-12-3 | [3] |

| Molecular Formula | C21H23NO6 | [3][5] |

| Molecular Weight | 385.41 g/mol | [][5] |

| IUPAC Name | N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | [][6] |

| Synonyms | Gloriosine, N-Formyldeacetylcolchicine, Colchicine EP Impurity A | [][2][3] |

| Appearance | Beige to Orange Solid | [] |

| Melting Point | 255-267°C (decomposes) | [][5] |

| Boiling Point | 715.8 ± 60.0 °C (Predicted) | [][2] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [][2] |

| Solubility | Slightly soluble in Chloroform and DMSO. Limited solubility in water. | [][3] |

| Storage | Store at -20°C |[][2] |

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of microtubule polymerization by binding to tubulin.[3][7] Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, structure, and intracellular transport.

Mechanism of Tubulin Disruption:

-

Binding: Like colchicine, the compound binds to the β-subunit of the α,β-tubulin heterodimer at a specific site known as the colchicine binding site.[4][7]

-

Conformational Change: This binding induces a conformational change in the tubulin protein.[8]

-

Inhibition of Polymerization: The tubulin-compound complex is unable to polymerize effectively into microtubules. The incorporation of even a few of these complexes at the growing end of a microtubule can halt its assembly.[4][9]

-

Cell Cycle Arrest & Apoptosis: The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, which subsequently triggers programmed cell death (apoptosis).[3][10]

This activity makes this compound and similar compounds potent antimitotic agents with potential applications in oncology.[3][10]

Figure 1. Signaling pathway of tubulin disruption by this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key assays used to characterize compounds like this compound.

This biochemical assay directly measures the effect of a compound on the polymerization of purified tubulin. Polymerization is monitored by the increase in light scattering (turbidity).[11][12]

Materials:

-

Lyophilized, purified tubulin (e.g., porcine or bovine brain) (>99% pure)

-

General Tubulin Buffer (G-PEM): 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA

-

Guanosine triphosphate (GTP) stock solution (100 mM)

-

Glycerol

-

This compound (test compound) and controls (e.g., Paclitaxel as enhancer, Colchicine as inhibitor)

-

Temperature-controlled spectrophotometer/plate reader capable of reading at 340-350 nm

-

96-well, UV-transparent microplates

Procedure:

-

Reagent Preparation:

-

Reconstitute tubulin in G-PEM buffer on ice to a final concentration of 2-4 mg/mL. Keep on ice and use within one hour.

-

Prepare a polymerization buffer by adding GTP to G-PEM buffer for a final concentration of 1 mM and glycerol to 10% (v/v).

-

Prepare serial dilutions of the test compound in polymerization buffer.

-

-

Assay Setup:

-

All steps must be performed on ice to prevent premature polymerization.

-

Add 10 µL of the test compound dilutions (or control) to wells of a pre-chilled 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well. The final tubulin concentration will be 1.8-3.6 mg/mL.

-

-

Measurement:

-

Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. The rate of polymerization is determined from the slope of the linear phase (Vmax).

-

Calculate the percentage of inhibition by comparing the Vmax of compound-treated samples to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against compound concentration.

-

Figure 2. Workflow for an in vitro tubulin polymerization assay.

This cell-based assay determines the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

96-well cell culture plates

-

Multichannel pipette and plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions. Include vehicle-only controls.

-

Incubate for an additional 48-72 hours.

-

-

Viability Measurement:

-

Add 10-20 µL of MTT/MTS reagent to each well.

-

Incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours (or overnight) to dissolve the formazan crystals. MTS does not require a solubilization step.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the compound concentration to determine the GI50/IC50 value.

-

Synthesis and Hazard Information

This compound can be synthesized from its parent compound, colchicine. It is also found as a natural product and is considered an impurity in colchicine preparations.[][13]

Table 2: Hazard and Safety Information

| Hazard Statement | Description | Reference(s) |

|---|---|---|

| H300 | Fatal if swallowed | [6] |

| H330 | Fatal if inhaled | [6] |

| H318 | Causes serious eye damage | [6] |

| H340 | May cause genetic defects |[6] |

Due to its high acute toxicity and potential mutagenicity, this compound must be handled with extreme caution in a controlled laboratory environment, using appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3][6]

References

- 2. GLORIOSINE | 7411-12-3 [chemicalbook.com]

- 3. CAS 7411-12-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C21H23NO6 | CID 23890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of colchicine action: induced local unfolding of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of inhibition of microtubule polymerization by colchicine: inhibitory potencies of unliganded colchicine and tubulin-colchicine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. US8309764B2 - Colchicine solid-state forms; methods of making; and methods of use thereof - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-deacetyl-N-formylcolchicine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-deacetyl-N-formylcolchicine (NDAFC), a colchicine analog, in cancer cell line research. The document details its mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.

Introduction

This compound is a derivative of colchicine, a well-known microtubule-destabilizing agent. Like its parent compound, NDAFC exhibits potent antimitotic activity by binding to tubulin, preventing the polymerization of microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in cancer cells. These characteristics make NDAFC a compound of interest in anticancer drug development.

Mechanism of Action

NDAFC exerts its anticancer effects through a multi-faceted mechanism primarily centered on the disruption of microtubule dynamics.

-

Tubulin Binding and Microtubule Destabilization: NDAFC binds to the colchicine-binding site on β-tubulin. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

-

Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase. This prevents cancer cells from completing mitosis and proliferating.

-

Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M phase can trigger the intrinsic apoptotic pathway. This is often characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, ultimately leading to programmed cell death. Some studies suggest the involvement of the p38 MAPK signaling pathway in colchicine-induced apoptosis.[1]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of colchicine and its analogs, including compounds structurally related to NDAFC, in various human cancer cell lines. This data provides a comparative view of the compound's potency.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| HCT-116 | Colon Carcinoma | Amphidinol 2 | 1 - 7 |

| HT29 | Colon Adenocarcinoma | Amphidinol 2 | 1 - 7 |

| MCF-7 | Breast Adenocarcinoma | Amphidinol 2 | 1 - 7 |

| AGS | Gastric Carcinoma | Colchicine | 0.002 - 0.01 (ng/ml) |

| NCI-N87 | Gastric Carcinoma | Colchicine | 0.002 - 0.01 (ng/ml) |

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of NDAFC on cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

This compound (NDAFC)

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.[2]

-

Prepare serial dilutions of NDAFC in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the NDAFC dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NDAFC).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[3]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

NDAFC-treated and control cells

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of NDAFC for the desired time.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in G1, S, and G2/M phases is determined based on DNA content.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

NDAFC-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with NDAFC as for the cell cycle analysis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour of staining.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of proteins involved in the apoptotic pathway.

Materials:

-

NDAFC-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lyse the treated and control cells in RIPA buffer.[5]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.[5]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

References

- 1. Colchicine induces apoptosis in HT‑29 human colon cancer cells via the AKT and c-Jun N-terminal kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC Analysis for Purity Determination of N-deacetyl-N-formylcolchicine

AN-021

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for N-deacetyl-N-formylcolchicine, a derivative and known impurity of colchicine.[1][2] The described Reversed-Phase HPLC (RP-HPLC) protocol is designed to provide high-resolution separation, ensuring accurate and reproducible results essential for quality control and drug development processes. The method is suitable for routine analysis of bulk drug substances and for stability studies.

Introduction

This compound is a significant derivative of colchicine, an alkaloid widely used for treating gout and also investigated for its anticancer properties due to its ability to inhibit microtubule polymerization.[3][4] As a potential impurity or a synthesized derivative, establishing the purity of this compound is critical for ensuring its safety and efficacy in pharmaceutical applications.[5] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and quantifying related substances.[6][7][8]

This document provides a comprehensive protocol for a stability-indicating RP-HPLC method, including chromatographic conditions, sample preparation, and a summary of validation parameters as per International Council for Harmonisation (ICH) guidelines.[8]

Experimental Protocol

-

Sample: this compound test substance

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

-

Buffer: Ammonium Acetate (Analytical Grade)

-

Water: HPLC Grade or Milli-Q water

-

Acid: Acetic Acid (Glacial, Analytical Grade)

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent |

| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Supelcosil, Hypersil ODS)[6][8] |

| Mobile Phase A | 20 mM Ammonium Acetate buffer, pH adjusted to 4.8 with Acetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min (15% B), 5-25 min (15-60% B), 25-30 min (60% B), 30-32 min (60-15% B), 32-40 min (15% B) |

| Flow Rate | 1.0 mL/min[6][8] |

| Column Temperature | 30 °C[11] |

| Detection Wavelength | 353 nm[11] |

| Injection Volume | 10 µL[11] |

| Diluent | Water:Acetonitrile (50:50, v/v) |

-

Reference Standard Stock Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound Reference Standard.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

-

-

Sample Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of the this compound test substance.

-

Transfer to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Sonicate if necessary.

-

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the Reference Standard solution five times to check for system suitability.

-

Inject the Sample Solution in duplicate.

-

At the end of the sequence, inject the Reference Standard solution again to confirm system stability.

The system is deemed suitable for analysis if the following criteria are met for the five replicate injections of the Reference Standard.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| % RSD of Peak Area | ≤ 2.0% |

The percentage of any individual impurity is calculated using the area normalization method. The purity of the substance is then calculated by subtracting the sum of all impurity percentages from 100%.

% Impurity = (Area_impurity / Total Area_all_peaks) x 100

% Purity = 100 - Σ (% All Impurities)

Method Validation Summary

The described HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[8][12] The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

| Parameter | Typical Acceptance Criteria |

| Specificity | The method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradation products). No interference from blank or placebo at the analyte's retention time.[6] |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range from LOQ to 150% of the target concentration for impurities.[6][13] |

| Accuracy | Mean recovery between 85.0% and 115.0% for impurities at different concentration levels (e.g., 50%, 100%, 150%).[6] |

| Precision | Repeatability (Intra-assay): %RSD ≤ 5.0% for six replicate sample preparations. Intermediate Precision: %RSD between results from different analysts/days/instruments should meet predefined criteria.[8] |

| LOD & LOQ | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. The LOQ should be precise and accurate.[12] |

| Robustness | The method's performance remains unaffected by small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).[12] |

Data Presentation

The following table summarizes hypothetical results from the analysis of a sample, demonstrating the separation of the main component from potential impurities.

| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |

| 1 | 8.5 | 1,500 | 0.05 | Unknown Impurity 1 |

| 2 | 12.1 | 4,500 | 0.15 | Process Impurity A |

| 3 | 15.8 | 2,982,000 | 99.70 | This compound |

| 4 | 19.3 | 3,000 | 0.10 | Colchicine (Potential Precursor) |

| Total | 2,991,000 | 100.00 |

Calculated Purity: 100% - (0.05% + 0.15% + 0.10%) = 99.70%

Visualizations

The following diagram illustrates the logical flow of the HPLC purity analysis from initial preparation to final data reporting.

Caption: Workflow for HPLC purity analysis.

This diagram shows the logical relationship between the main analyte and the impurities targeted by the HPLC method.

Caption: Analyte and impurity relationships.

Conclusion

The RP-HPLC method described in this application note is a precise, and reliable protocol for determining the purity of this compound. The gradient elution strategy allows for effective separation of the main component from its potential process-related impurities and degradation products. Proper validation of this method will confirm its suitability for quality control in pharmaceutical manufacturing and development, ensuring product quality and consistency.

References

- 1. Colchicine Impurities | 64-86-8 Certified Reference Substance [alfaomegapharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS 7411-12-3: this compound | CymitQuimica [cymitquimica.com]

- 4. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8309764B2 - Colchicine solid-state forms; methods of making; and methods of use thereof - Google Patents [patents.google.com]

- 6. longdom.org [longdom.org]

- 7. scielo.br [scielo.br]

- 8. jocpr.com [jocpr.com]

- 9. N-Deacetyl-N-formyl Colchicine | LGC Standards [lgcstandards.com]

- 10. N-Desacetyl-N-formyl Thiocolchicoside | LGC Standards [lgcstandards.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. biomedgrid.com [biomedgrid.com]

Application Notes and Protocols for N-deacetyl-N-formylcolchicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-deacetyl-N-formylcolchicine is a derivative of colchicine, a well-known microtubule-targeting agent. Like its parent compound, this compound exerts its biological effects by disrupting microtubule dynamics, a critical process for cell division, maintenance of cell structure, and intracellular transport. This compound binds to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This inhibition of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle and can subsequently induce apoptosis. These properties make this compound a compound of interest for cancer research and other therapeutic areas where modulation of cell proliferation is desired.

This document provides detailed protocols for the preparation of stock solutions of this compound and its application in common cell-based assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₃NO₆ |

| Molecular Weight | 385.41 g/mol |

| Appearance | White to off-white or yellow solid |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Chloroform. Limited solubility in water.[1] |

| Storage (Solid) | Store at -20°C for long-term stability. |

Preparation of Stock Solutions

The following protocol outlines the procedure for preparing a stock solution of this compound. It is crucial to use high-purity solvents and adhere to sterile techniques, especially for solutions intended for cell culture experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of moisture onto the compound.

-

Weighing: In a clean and calibrated analytical balance, carefully weigh the desired amount of this compound powder. Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.

-

Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. A common starting concentration for a stock solution is 10 mM. To prepare a 10 mM stock solution, dissolve 3.854 mg of this compound in 1 mL of DMSO.

-

Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months. For optimal results, it is recommended to use the solution within one month.

-

Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity.

-

Note on Working Solutions:

To prepare a working solution for cell culture experiments, dilute the DMSO stock solution in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. To prevent precipitation of the compound, it is advisable to perform serial dilutions in the culture medium rather than a single large dilution.

Experimental Protocols

This compound, as a microtubule inhibitor, can be evaluated in various cell-based assays. Below are protocols for a cell viability assay and for visualizing the effects on the microtubule network through immunofluorescence.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cells of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions (prepared as described above)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound working solution in complete cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

-

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Immunofluorescence Staining for Microtubule Visualization

This protocol allows for the direct visualization of the effects of this compound on the cellular microtubule network.

Materials:

-

Cells seeded on sterile glass coverslips in a multi-well plate

-

This compound working solutions

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Cell Seeding and Treatment: Seed cells on sterile glass coverslips and allow them to adhere. Treat the cells with the desired concentrations of this compound for a specified time.

-

Fixation:

-

Wash the cells gently with PBS.

-

Fix the cells with the chosen fixation solution. For example, incubate with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS.

-

-

Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes at room temperature. Wash three times with PBS.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-tubulin antibody in the blocking buffer and incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the coverslips three times with PBS.

-

Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with DAPI or Hoechst stain for 5-10 minutes to stain the nuclei.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging: Visualize the cells using a fluorescence microscope. Cells treated with this compound are expected to show disrupted and depolymerized microtubule networks compared to control cells.

Diagrams

Signaling Pathway of Microtubule Destabilization

Caption: Mechanism of this compound action.

Experimental Workflow for Evaluating Microtubule Inhibitors

Caption: Experimental workflow for evaluating the compound.

References

Application Note: Fluorescence Competitive Binding Assay for the Characterization of N-deacetyl-N-formylcolchicine

Audience: Researchers, scientists, and drug development professionals involved in oncology and cytoskeletal research.

Introduction Tubulin, the protein subunit of microtubules, is a critical target for the development of anticancer agents. Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell structure. Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them potent chemotherapeutic agents. The colchicine binding site on β-tubulin is a key target for small molecule inhibitors. N-deacetyl-N-formylcolchicine is an analogue of colchicine, a well-known microtubule-destabilizing agent.

This application note provides a detailed protocol for a fluorescence competitive binding assay to characterize the binding of this compound to the colchicine site on tubulin. The assay leverages the intrinsic fluorescence of colchicine, which is negligible in aqueous solution but increases significantly upon binding to tubulin.[1][2][3] A competing ligand, such as this compound, will displace tubulin-bound colchicine, resulting in a measurable decrease in fluorescence intensity.[4] This method allows for the determination of binding affinity and provides a robust platform for screening and characterizing novel colchicine-site inhibitors.

Assay Principle and Workflow

The assay is based on the principle of competitive displacement of a fluorescent ligand. Colchicine, when bound to its site on the tubulin dimer, exhibits enhanced fluorescence (Excitation ~362 nm, Emission ~435 nm).[1][2] In the presence of a competitive inhibitor like this compound, the colchicine is displaced from the tubulin, leading to a quenching of the fluorescence signal. The magnitude of the fluorescence decrease is proportional to the amount of displaced colchicine, which in turn depends on the concentration and affinity of the competitor compound.

Figure 1: Experimental workflow for the fluorescence competitive binding assay.

Experimental Protocols

Materials and Reagents

-

Tubulin: Lyophilized, purified tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.).

-

Colchicine: (Sigma-Aldrich, C9754 or equivalent).

-

This compound: (Test compound).

-

Assay Buffer (PEM Buffer): 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9.

-